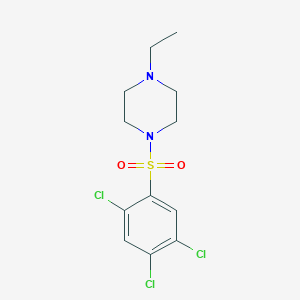

1-Ethyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine

Description

Properties

IUPAC Name |

1-ethyl-4-(2,4,5-trichlorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl3N2O2S/c1-2-16-3-5-17(6-4-16)20(18,19)12-8-10(14)9(13)7-11(12)15/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERZUIFJMRNPMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine typically involves the reaction of 1-ethylpiperazine with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: 1-ethylpiperazine and 2,4,5-trichlorobenzenesulfonyl chloride.

Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

Procedure: 1-ethylpiperazine is added to a solution of 2,4,5-trichlorobenzenesulfonyl chloride in an appropriate solvent, such as dichloromethane. The mixture is stirred and allowed to react for a specified period. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

1-Ethyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding sulfonic acid and piperazine derivatives.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Piperazine derivatives, including 1-Ethyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine, are widely studied for their pharmacological properties. They have been implicated in various therapeutic areas:

- Antimicrobial Activity: Piperazine compounds have shown promising antibacterial and antifungal properties. Research indicates that modifications in the piperazine structure can lead to enhanced efficacy against resistant strains of bacteria .

- CNS Activity: The piperazine nucleus is recognized for its ability to modulate neurotransmitter systems, making it a valuable scaffold in the development of antipsychotic and antidepressant medications. Studies have demonstrated that certain piperazine derivatives exhibit significant affinity for dopamine and serotonin receptors .

- Antitumor Activity: Some derivatives have been evaluated for their anticancer potential, showing activity against various cancer cell lines, including colon and breast cancer .

Drug Development

The compound serves as a lead structure in drug discovery programs aimed at developing new therapeutics. Its unique properties allow it to be used as a starting point for synthesizing more complex molecules with tailored biological activities.

- Structure-Activity Relationship (SAR) Studies: Researchers conduct SAR studies to optimize the pharmacological profile of piperazine derivatives by systematically modifying the chemical structure .

- Virtual Screening: Computational methods such as molecular docking are employed to predict the binding affinity of this compound to various biological targets, facilitating the identification of potential therapeutic candidates .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of piperazine derivatives, this compound exhibited significant activity against Gram-positive bacteria. The study highlighted the importance of the sulfonamide group in enhancing antibacterial activity .

Case Study 2: CNS Modulation

Research focused on the central nervous system effects of piperazine derivatives found that compounds similar to this compound could effectively inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The piperazine ring provides a scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

Ethyl vs. Other Alkyl/Aryl Groups

- Ethyl Substitution : The ethyl group on the piperazine nitrogen is critical for maintaining potency. For instance, in efflux pump inhibition studies, 1-ethyl-4-(1-naphthyl)piperazine showed reduced activity compared to unsubstituted arylpiperazines, but ethyl groups in other contexts (e.g., ethylated pyridyl piperazines) retained receptor-binding capabilities .

- Phenyl/Methyl Substitution : Adding bulkier groups like phenyl or methyl to the piperazine ring often diminishes activity. For example, 1-phenyl-4-(1-naphthyl)-piperazine exhibited a "dramatic loss in potency" in efflux pump assays compared to simpler arylpiperazines .

Sulfonamide vs. Nitro/Aryl Groups

- Trichlorobenzenesulfonyl Group : The electron-withdrawing 2,4,5-trichlorobenzenesulfonyl group may enhance metabolic stability by resisting oxidation, a common issue with piperazine derivatives .

- Nitro Substituents : Compounds like 1-ethyl-4-(4-nitrophenyl)piperazine (Nemacol) demonstrate bioactivity (e.g., anthelmintic effects) but may face metabolic challenges due to nitro group reduction .

Physicochemical Properties

Solubility and pKa

- Spacer Groups: Piperazine derivatives with ethylene or methylene spacers between the core structure and substituents (e.g., quinolone-piperazine hybrids) exhibit improved aqueous solubility (80+ μM) compared to directly attached groups (e.g., N-phenylpiperazinyl, solubility <20 μM) .

- Electron-Withdrawing Effects: The trichlorobenzenesulfonyl group likely lowers the pKa of the piperazine nitrogen, enhancing solubility at physiological pH. Analogously, quinolone-piperazine compounds with pKa ~6–7 showed better solubility than those with pKa <4 .

Metabolic Stability

- Deethylation : Ethyl-substituted piperazines are prone to metabolic deethylation, as seen in studies identifying deethylated metabolites as major liabilities .

- Oxidation : Piperazine rings are susceptible to oxidation, forming N-oxides. However, bulky sulfonamide groups (e.g., trichlorobenzenesulfonyl) may sterically hinder such metabolism .

Data Tables

Table 2: Solubility and pKa of Piperazine Derivatives

*Estimated based on nitro group electron effects.

Key Research Findings

Efflux Pump Inhibition : Ethyl substitution on piperazine reduces potency in some contexts but remains valuable for balancing lipophilicity and solubility .

Receptor Affinity : Three-carbon linkers and acetyl groups enhance 5-HT1A receptor binding, whereas chloro/nitro substituents decrease affinity .

Metabolic Liabilities : Ethyl groups are prone to deethylation, but bulky sulfonamide substituents mitigate oxidation .

Biological Activity

1-Ethyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

The synthesis of this compound involves the reaction of piperazine derivatives with sulfonyl chlorides in the presence of bases. The compound's structure includes a piperazine ring substituted with a trichlorobenzenesulfonyl group, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets. Key areas of interest include:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, research indicates that derivatives containing sulfonyl groups can inhibit the growth of pathogens like E. coli and Staphylococcus aureus .

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism often involves the induction of apoptosis through various pathways, including oxidative stress .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways, impacting cellular functions and potentially leading to therapeutic effects in diseases like diabetes .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Interaction with Cellular Targets : The trichlorobenzenesulfonyl moiety enhances lipophilicity, allowing the compound to penetrate cell membranes and interact with intracellular targets.

- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .

Case Studies

Several studies have documented the effects of this compound:

- Antimicrobial Efficacy : A study conducted on various synthesized piperazine derivatives demonstrated that those with sulfonyl substitutions exhibited enhanced antibacterial activity against Klebsiella pneumoniae and E. coli. The minimum inhibitory concentrations (MICs) were significantly lower compared to control compounds .

- Cytotoxicity Assessment : In vitro assays on cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analyses confirmed increased annexin V binding indicative of early apoptotic changes .

- Enzyme Inhibition Studies : Research indicated that the compound inhibited key metabolic enzymes such as aldose reductase, potentially providing therapeutic benefits in diabetic complications .

Data Tables

| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Effect Observed |

|---|---|---|---|

| Antibacterial | E. coli | 32 | Growth inhibition |

| Antibacterial | Staphylococcus aureus | 16 | Growth inhibition |

| Cytotoxicity | Cancer Cell Line A | 10 | Induction of apoptosis |

| Enzyme Inhibition | Aldose Reductase | IC50 = 50 | Inhibition |

Q & A

Q. Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Bioavailability correction : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration) .

- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites .

- Tissue distribution studies : Quantify compound levels in target organs via isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.